REACTION_CXSMILES
|
N[C:2]1[C:11]2[C:6](=CC(S(O)(=O)=O)=CC=2O)[CH:5]=[C:4]([S:17]([OH:20])(=[O:19])=[O:18])[CH:3]=1.[N:21]1C(F)=NC(F)=NC=1F.C(=O)([O-])[O-].[Na+].[Na+].NC1C=CC=C2C=1C=CC(S(O)(=O)=O)=C2.N([O-])=O.[Na+]>O.Cl>[NH2:21][C:5]1[CH:6]=[CH:11][CH:2]=[CH:3][C:4]=1[S:17]([OH:20])(=[O:19])=[O:18] |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
54 mL
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
34.1 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=CC2=CC(=CC(=C12)O)S(=O)(=O)O)S(=O)(=O)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
9.2 mL
|
Type
|
reactant
|
Smiles
|
N1=C(F)N=C(F)N=C1F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
24.5 g
|
Type
|
reactant
|
Smiles
|
NC1=C2C=CC(=CC2=CC=C1)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
diazonium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling the solution to 0°-5°
|
Type
|
ADDITION
|
Details
|
are then added
|
Type
|
TEMPERATURE
|
Details
|
the temperature is gradually increased to 20° in the course of 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After the condensation reaction
|
Type
|
TEMPERATURE
|
Details
|
the mixture is again cooled to 0°-10°
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC=C1)S(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |